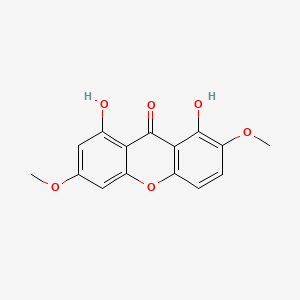
甲基龙胆苦素
描述
Methylswertianin is an active constituent in Swertia punicea Hemsl . It has been found to have an anti-diabetic effect, likely via the improvement of insulin resistance (IR) .
Molecular Structure Analysis
Methylswertianin has a molecular weight of 288.25 and its formula is C15H12O6 . Its structure is represented by the SMILES string: O=C1C2=C (OC3=C1C (O)=CC (OC)=C3)C=CC (OC)=C2O .科学研究应用
Anti-Diabetic Effect
Methylswertianin is an active constituent in Swertia punicea Hemsl, with an anti-diabetic effect . It has been found to significantly reduce fasting blood glucose (FBG) and improve oral glucose tolerance . This compound also lowers fasting serum insulin (FINS), suggesting its potential use in treating type-2 diabetes, likely via the improvement of insulin resistance (IR) .
Hypolipidemic Effect
In addition to its anti-diabetic properties, Methylswertianin also exhibits hypolipidemic effects . This means it can help lower the levels of lipids (fats) in the blood, which is beneficial for managing conditions like high cholesterol .
Improvement of Insulin Resistance
Methylswertianin could be useful for treating type-2 diabetes, likely via the improvement of insulin resistance (IR) . Insulin resistance is a condition where the body’s cells become resistant to the effects of insulin, leading to higher levels of insulin in the blood .
Potential Mechanism Underlying the Improvement of Insulin Resistance
Research has shown that Methylswertianin and bellidifolin from Swertia punicea Hemsl have potential mechanisms underlying the improvement of insulin resistance . This suggests that these compounds could be used in the development of new treatments for diabetes .
Hypoglycemic Activity
Methylswertianin has been found to have hypoglycemic activity, meaning it can help lower blood sugar levels . This makes it a potential candidate for the treatment of diabetes .
Active Constituent in Swertia Punicea Hemsl
Methylswertianin is an active constituent in Swertia punicea Hemsl . This plant has been used in traditional medicine for its various health benefits, including its anti-diabetic properties .
作用机制
Methylswertianin, also known as 1,8-Dihydroxy-2,6-dimethoxyxanthen-9-one or Swertiaperennin, is an active constituent found in Swertia punicea Hemsl . This compound has been shown to have significant anti-diabetic effects .
Target of Action
The primary target of Methylswertianin is the insulin resistance (IR) pathway . Insulin resistance is a condition where cells in the body become resistant to the effects of insulin, leading to high blood sugar levels. It is a key characteristic of type 2 diabetes .
Mode of Action
Methylswertianin interacts with its target by improving insulin resistance . By enhancing the body’s sensitivity to insulin, it helps to regulate blood sugar levels more effectively .
Biochemical Pathways
It is known that the compound plays a role in the insulin signaling pathway, which is crucial for the regulation of glucose metabolism . By improving insulin resistance, Methylswertianin may enhance the efficiency of this pathway, leading to better control of blood sugar levels .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The administration of Methylswertianin has been shown to significantly reduce fasting blood glucose (FBG) levels . It also improves oral glucose tolerance and lowers fasting serum insulin (FINS), indicating an overall improvement in the body’s ability to regulate blood sugar .
Action Environment
The efficacy and stability of Methylswertianin may be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain physiological environments . .
属性
IUPAC Name |
1,8-dihydroxy-2,6-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUECEVJMPDNNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176709 | |
| Record name | Swertiaperennin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dihydroxy-2,6-dimethoxy-9H-xanthen-9-one | |
CAS RN |
22172-17-4 | |
| Record name | 1,8-Dihydroxy-3,7-dimethoxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22172-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swertiaperennin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Swertiaperennin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




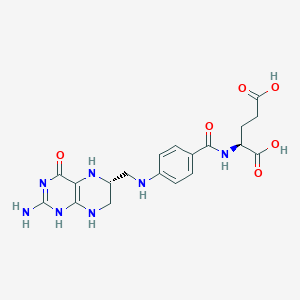
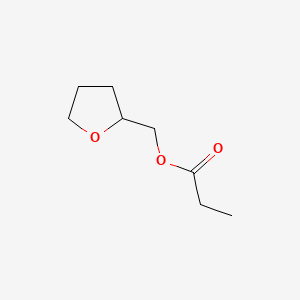
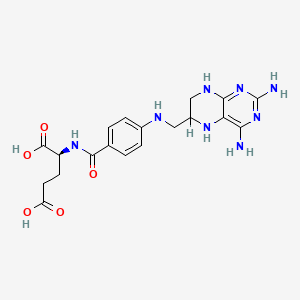


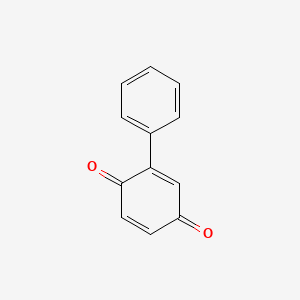
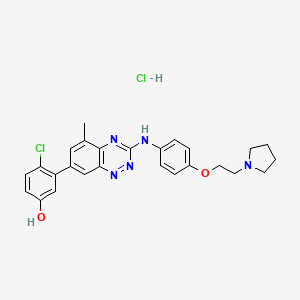
![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)
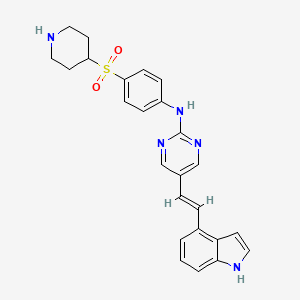
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)
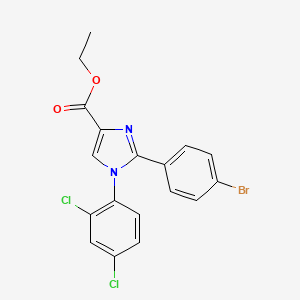
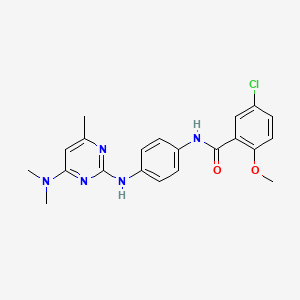
![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B1682786.png)